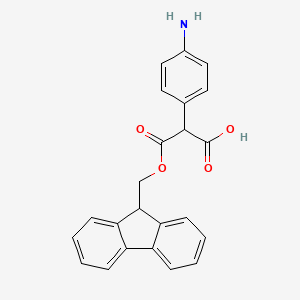

FMoc-4-aminophenyl acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FMoc-4-aminophenyl acetic acid is a useful research compound. Its molecular formula is C23H19NO4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Peptide Synthesis

FMoc-4-aminophenyl acetic acid is primarily utilized as a protecting group in solid-phase peptide synthesis. This method allows for the selective modification of amino acids without interference from other functional groups. The FMoc (9-fluorenylmethyloxycarbonyl) group can be easily removed under mild conditions, making it ideal for synthesizing complex peptides and proteins .

Drug Development

In drug development, this compound plays a critical role in designing peptide-based therapeutics. Its incorporation into drug candidates enhances stability and bioavailability, which are essential for effective therapeutic agents. The compound's ability to facilitate the formation of peptide bonds allows researchers to create novel drug formulations that target specific biological pathways .

Bioconjugation

The compound is also employed in bioconjugation processes, which involve attaching peptides to various biomolecules. This application is crucial for developing targeted drug delivery systems, where the conjugated peptides can direct therapeutic agents to specific cells or tissues, improving treatment efficacy while minimizing side effects .

Neuroscience Research

This compound is used in neuroscience research to study neuropeptides and their roles in neurological functions. By facilitating the synthesis of neuropeptide analogs, researchers can investigate their effects on neuronal signaling and explore potential treatments for neurodegenerative diseases .

Material Science

In material science, this compound contributes to developing functional materials, such as hydrogels. These hydrogels have significant applications in drug delivery systems and tissue engineering, providing controlled release mechanisms and biocompatibility necessary for medical applications .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing FMoc-4-aminophenyl acetic acid, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves Fmoc protection of the 4-aminophenyl acetic acid precursor. A common approach is coupling the amine group with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate in THF/water). Purification is achieved via column chromatography using gradients of ethyl acetate and hexane. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase with 0.1% TFA) and NMR (¹H/¹³C in DMSO-d6 or CDCl₃) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- HPLC : Use reversed-phase chromatography with UV detection (λ = 254 nm) to assess purity. Retention times and peak symmetry indicate structural integrity .

- NMR : ¹H NMR should show peaks for the Fmoc group (δ 7.2–7.8 ppm, aromatic protons) and the acetic acid moiety (δ 3.5–4.0 ppm, methylene protons). ¹³C NMR confirms carbonyl groups (δ ~170 ppm) .

- Mass Spectrometry (MS) : ESI-MS in negative mode detects the molecular ion [M-H]⁻, with expected m/z matching the molecular formula .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Desiccants like silica gel prevent hydrolysis. Pre-dissolved samples in DMF or DMSO should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize premature Fmoc deprotection during peptide coupling?

- Methodological Answer : Premature deprotection often occurs under basic or high-temperature conditions. Optimize by:

- Using mild bases (e.g., DIEA instead of DBU) in coupling reactions.

- Limiting reaction temperatures to ≤25°C.

- Monitoring pH (maintain 8–9) to avoid alkaline hydrolysis. Validate stability via TLC or inline HPLC monitoring .

Q. What strategies resolve contradictions in stability data under varying pH or solvent systems?

- Methodological Answer :

- Controlled Replicates : Perform stability assays in triplicate under standardized conditions (e.g., 37°C, pH 4–9 buffers).

- Analytical Cross-Validation : Compare HPLC, NMR, and UV-Vis data to identify degradation products. For example, acetic acid byproducts (from hydrolysis) can be quantified via titration (0.1M NaOH, phenolphthalein indicator) .

- Kinetic Studies : Plot degradation rates (ln[concentration] vs. time) to model pH-dependent stability .

Q. How can researchers troubleshoot low yields in this compound-mediated peptide synthesis?

- Methodological Answer :

- Stoichiometry Adjustments : Ensure a 1.2–1.5 molar excess of this compound relative to the peptide resin.

- Coupling Efficiency : Use HOBt/DIC activation to enhance reaction rates. Monitor via Kaiser test (ninhydrin) for unreacted amines.

- Side-Reaction Mitigation : Add 2% v/v DIEA to scavenge acids that promote deprotection .

属性

分子式 |

C23H19NO4 |

|---|---|

分子量 |

373.4 g/mol |

IUPAC 名称 |

2-(4-aminophenyl)-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |

InChI |

InChI=1S/C23H19NO4/c24-15-11-9-14(10-12-15)21(22(25)26)23(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13,24H2,(H,25,26) |

InChI 键 |

SRRQLDOCNILSHS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C4=CC=C(C=C4)N)C(=O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。